molecular formula C13H21N3O B2360397 (3-amino-1-ethyl-1H-pyrazol-5-yl)(cycloheptyl)methanone CAS No. 1856094-20-6

(3-amino-1-ethyl-1H-pyrazol-5-yl)(cycloheptyl)methanone

Cat. No. B2360397
CAS RN: 1856094-20-6
M. Wt: 235.331
InChI Key: NPJYVSPIAKZUGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have successfully prepared it through cost-effective methods. For instance, one study synthesized 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (abbreviated as APPQ ) . This compound displayed significant potential for various applications. The synthesis likely involves condensation reactions, cyclizations, and functional group modifications.

Future Directions

: Magdy A. Ibrahim, Al-Shimaa Badran, Shimaa Abdel Halim, N. Roushdy & A. A. M. Farag. “Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling.” Optical and Quantum Electronics, Volume 56, article number 257, 2024. Read more

properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-cycloheptylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-16-11(9-12(14)15-16)13(17)10-7-5-3-4-6-8-10/h9-10H,2-8H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJYVSPIAKZUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)C2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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